
2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine typically involves the reaction of ethyl 2-(thiazol-4-yl)acetate with appropriate reagents. One common method involves the reduction of ethyl 2-(thiazol-4-yl)acetate using diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere . The reaction is quenched with saturated sodium bicarbonate and the product is extracted with DCM, followed by washing with brine and drying over anhydrous sodium sulfate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine involves its interaction with biological targets. For instance, thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylthiazol-4-ethylamine: Known for its trypanocidal activity.
1-(1,3-Thiazol-2-yl)ethan-1-one: Used in various synthetic applications.
2-Acetylthiazole: Commonly used as a flavoring agent and in chemical synthesis.
Uniqueness
2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine is unique due to its specific ethoxy and amine functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives
Propriétés
Formule moléculaire |
C7H12N2OS |
|---|---|
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
2-ethoxy-2-(1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-2-10-7(3-8)6-4-11-5-9-6/h4-5,7H,2-3,8H2,1H3 |
Clé InChI |
AFCZMDVYKKHIPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN)C1=CSC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)
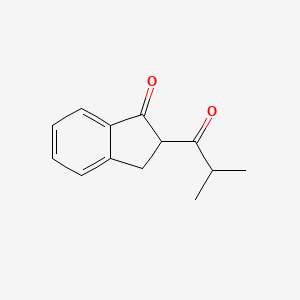
![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15273861.png)
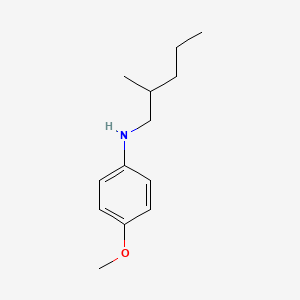

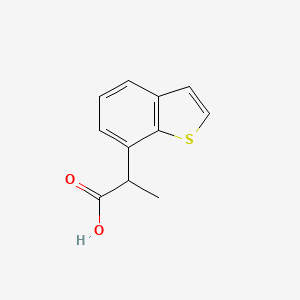
![N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15273894.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B15273901.png)
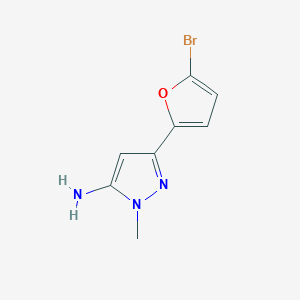

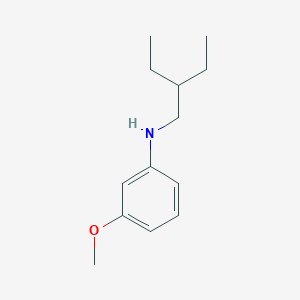


![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273954.png)
